molecular formula C11H19NO B14249374 2-Ethyl-N-(prop-2-YN-1-YL)hexanamide CAS No. 496967-53-4

2-Ethyl-N-(prop-2-YN-1-YL)hexanamide

Cat. No.: B14249374
CAS No.: 496967-53-4
M. Wt: 181.27 g/mol
InChI Key: MJVAQRLIVATDMH-UHFFFAOYSA-N
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Description

2-Ethyl-N-(prop-2-yn-1-yl)hexanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a prop-2-yn-1-yl group, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(prop-2-yn-1-yl)hexanamide typically involves the reaction of 2-ethylhexanoic acid with prop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and improve yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(prop-2-yn-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides, alkylated derivatives.

Scientific Research Applications

2-Ethyl-N-(prop-2-yn-1-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(prop-2-yn-1-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it could inhibit the activity of enzymes involved in metabolic processes or modulate the function of receptors in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Ethyl-N-(prop-2-yn-1-yl)hexanamide can be compared with other similar compounds, such as:

    N-(prop-2-yn-1-yl)acetamide: Similar structure but with an acetamide backbone instead of a hexanamide backbone.

    N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a hexanamide group.

    N-(prop-2-yn-1-yl)pyridin-2-amine: Features a pyridine ring in place of the hexanamide backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

496967-53-4

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-ethyl-N-prop-2-ynylhexanamide

InChI

InChI=1S/C11H19NO/c1-4-7-8-10(6-3)11(13)12-9-5-2/h2,10H,4,6-9H2,1,3H3,(H,12,13)

InChI Key

MJVAQRLIVATDMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCC#C

Origin of Product

United States

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